Cas no 903246-17-3 (3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide)

3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide structure
903246-17-3 structure
商品名:3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide
CAS番号:903246-17-3
MF:C21H22N2O2
メガワット:334.411585330963
CID:5495156

3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 3,5-dimethyl-N-(1,2,5,6-tetrahydro-1-methyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)-
    • 3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide
    • インチ: 1S/C21H22N2O2/c1-12-7-13(2)9-16(8-12)20(24)22-17-10-15-5-4-6-23-19(15)18(11-17)14(3)21(23)25/h7-11,14H,4-6H2,1-3H3,(H,22,24)
    • InChIKey: LJTUHFLXUUQZCS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2C(C)C(=O)N3C=2C(=C1)CCC3)(=O)C1=CC(C)=CC(C)=C1

3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2666-0129-10mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2666-0129-15mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2666-0129-30mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2666-0129-5μmol
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2666-0129-10μmol
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2666-0129-40mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2666-0129-20mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2666-0129-25mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2666-0129-5mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2666-0129-4mg
3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
903246-17-3 90%+
4mg
$99.0 2023-05-16

3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide 関連文献

Related Articles

3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamideに関する追加情報

Recent Advances in the Study of 3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide (CAS: 903246-17-3)

The compound 3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide (CAS: 903246-17-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex tricyclic structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key findings from the latest research is the compound's ability to selectively inhibit specific kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 903246-17-3 exhibits high affinity for the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the kinase domain, providing a structural basis for its inhibitory activity.

In addition to its kinase inhibitory properties, 3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide has also been investigated for its potential as a proteolysis-targeting chimera (PROTAC) component. A recent preprint on bioRxiv highlighted its utility in the targeted degradation of oncogenic proteins, such as BRD4. The study reported that the compound, when conjugated to a suitable E3 ligase recruiter, effectively induced the degradation of BRD4 in leukemia cell lines, leading to significant anti-proliferative effects.

The synthetic accessibility of 903246-17-3 has also been a focus of recent research. A team from the University of Cambridge developed a novel, scalable synthesis route that significantly improves the yield and purity of the compound. Their approach, published in Organic Letters, involves a key intramolecular Diels-Alder reaction followed by a selective amidation step. This advancement is expected to facilitate further pharmacological studies and potential clinical development.

Despite these promising developments, challenges remain in the optimization of 3,5-dimethyl-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide for therapeutic use. Pharmacokinetic studies have revealed limited oral bioavailability, prompting ongoing efforts to design prodrug derivatives. Additionally, the compound's off-target effects on other kinases necessitate further structural modifications to enhance selectivity.

In conclusion, the latest research on 903246-17-3 underscores its potential as a versatile scaffold in drug discovery. Its unique tricyclic structure and dual functionality as both a kinase inhibitor and a PROTAC warhead make it a compelling candidate for further development. Future studies will likely focus on addressing its pharmacokinetic limitations and expanding its therapeutic applications to other disease areas.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd